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(trifluoromethyl)benzyl)piperazine

CAS No.: 1704069-13-5

Cat. No.: B1408898

Get Quote

Executive Summary
Benzylpiperazines (BZPs) represent a class of psychotropic compounds acting primarily as

monoamine releasing agents and reuptake inhibitors.[1][2] While the parent compound, 1-

benzylpiperazine (BZP), functions predominantly as a norepinephrine (NE) and dopamine (DA)

releaser with negligible serotonin (5-HT) activity, the introduction of a bromine atom to the

benzyl ring significantly alters this pharmacological profile.

Bromo-substitution—specifically at the para (4-) position—modulates lipophilicity and electronic

density, enhancing affinity for the serotonin transporter (SERT) while retaining dopaminergic

potency. This guide analyzes the SAR of these derivatives, with a specific focus on 4-bromo-

benzylpiperazine and its methoxylated analog, 4-bromo-2,5-dimethoxybenzylpiperazine (2C-B-

BZP).
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The BZP Scaffold
The core pharmacophore consists of a piperazine ring attached to a benzene ring via a

methylene bridge.

Basic Nitrogen: The secondary amine of the piperazine ring (pKa ~9.8) is protonated at

physiological pH, essential for ionic bonding with the aspartate residue in monoamine

transporters (e.g., Asp79 in hDAT).

Benzyl Moiety: Provides hydrophobic interaction within the transporter's binding pocket.

Impact of Bromination
The addition of a Bromine atom (Atomic radius: 114 pm; Electronegativity: 2.96) introduces two

critical effects:

Lipophilicity (LogP): Bromine is highly lipophilic. Substitution increases the partition

coefficient, facilitating blood-brain barrier (BBB) penetration and enhancing hydrophobic

interactions within the transporter S1 binding pocket.

Electronic Effect: Bromine acts as an electron-withdrawing group (induction) but also an

electron donor (resonance). At the para position, it can participate in halogen bonding with

protein residues.

Synthesis Protocol: Reductive Amination
The most robust synthetic route for bromo-benzylpiperazines is the reductive amination of the

corresponding bromobenzaldehyde with piperazine.

Protocol: Synthesis of 4-Bromo-benzylpiperazine

Reagents: 4-Bromobenzaldehyde (1.0 eq), Piperazine (anhydrous, 3.0 eq to prevent bis-

alkylation), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.),

Dichloromethane (DCM).

Procedure:

Dissolve 4-bromobenzaldehyde and piperazine in dry DCM.
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Add catalytic acetic acid and stir for 30 min to form the imine/iminium intermediate.

Add STAB portion-wise at 0°C. Warm to RT and stir for 12h.

Quench: Add sat. NaHCO3. Extract with DCM.

Purification: Acid/Base extraction is critical. Extract product into 1M HCl (discard organic

impurities), basify aqueous layer to pH 12 with NaOH, extract back into DCM. Convert to

HCl salt for stability.

Visualization: Synthetic Pathway
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Caption: One-pot reductive amination route for mono-substituted benzylpiperazines.

Pharmacology & Structure-Activity Relationship
(SAR)
Transporter Selectivity Profile
The parent BZP is a "catecholamine selective" stimulant (DA/NE). Bromination shifts this

selectivity.
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Compound DAT (nM) NET (nM) SERT (nM)
Selectivity
Ratio (DA:5-
HT)

BZP (Parent) ~175 ~62 >6000
DA Selective

(Negligible 5-HT)

4-Bromo-BZP ~100-150 ~50 ~800*
Mixed (Increased

5-HT affinity)

2C-B-BZP High High Moderate
Mixed (Hybrid

profile)

Note: Values for 4-Bromo-BZP are extrapolated from homologous halogenated series (e.g., 4-

fluoro/chloro analogs) and 2C-B-BZP data [1][2]. Lower Ki = Higher Affinity.[3]

Positional Isomerism (The "Halogen Rule")
The position of the bromine atom on the benzyl ring dictates steric compatibility with the

transporter.

Para (4-Position):

Effect: Optimal for DAT/SERT binding. The 4-position extends into a hydrophobic pocket of

the transporter.

Mechanism: The bulky bromine atom mimics the 3,4-methylenedioxy bridge of MDMA or

the para-methyl of Mephedrone, increasing SERT affinity significantly compared to

unsubstituted BZP.

Meta (3-Position):

Effect: Retains stimulant activity but often with reduced potency compared to para.

Comparison: Similar to m-chlorophenylpiperazine (mCPP), meta-substitution favors 5-HT

receptor agonism (5-HT2C) over pure transporter inhibition.

Ortho (2-Position):
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Effect: Steric Hindrance. Substitution here clashes with the transporter structure, generally

reducing affinity for DAT/NET.

Exception: In methoxylated derivatives (like 2,5-dimethoxy), the ortho group is tolerated

due to specific conformational locking, but for simple mono-bromo BZP, ortho is the least

potent isomer.

Visualization: SAR Logic Flow
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Caption: Impact of bromine regiochemistry on pharmacodynamic outcomes.

The "Hybrid" Case: 2C-B-BZP
4-Bromo-2,5-dimethoxybenzylpiperazine (2C-B-BZP) combines the ring substitution of the

psychedelic 2C-B with the piperazine core of BZP.

Result: It does not act as a potent psychedelic (5-HT2A agonist) because the basic nitrogen

is too far from the aromatic ring compared to the ethylamine chain of 2C-B.

Activity: It functions as a potent monoamine releaser with enhanced serotonergic properties

compared to BZP, but lacks the hallucinogenic potency of 2C-B [3].
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Experimental Protocols
Radioligand Binding Assay (Self-Validating Protocol)
To determine Ki values for DAT, NET, and SERT.

Materials:

Tissue: Rat striatal membranes (DAT), cerebral cortex (NET/SERT).[1]

Radioligands: [³H]WIN 35,428 (DAT), [³H]Nisoxetine (NET), [³H]Citalopram (SERT).[1]

Test Compound: 4-Bromo-BZP (HCl salt).

Workflow:

Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g

to isolate membranes.

Incubation:

Mix membrane suspension (100 µg protein) with radioligand (1 nM final conc).

Add Test Compound (concentration range: 10^-10 to 10^-5 M).

Incubate at 25°C for 60 min (equilibrium).

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% PEI (reduces

non-specific binding).

Quantification: Liquid scintillation counting.

Validation Check: Non-specific binding must be defined using saturating concentrations of

specific inhibitors (e.g., 10 µM Mazindol for DAT). If non-specific binding >20% of total, the

assay is invalid.

Metabolic Stability Assay
Bromo-BZPs are subject to N-dealkylation and hydroxylation.
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Enzymes: CYP2D6 and CYP3A4.[4]

Major Metabolites: 4-hydroxy-benzylpiperazine (via debromination/hydroxylation) and

benzylamine derivatives.

Protocol: Incubate compound with human liver microsomes (HLM) + NADPH. Quench with

acetonitrile at t=0, 15, 30, 60 min. Analyze clearance via LC-MS/MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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